molecular formula C14H16N4O3S B023492 N(4)-Acetylsulfamethazine CAS No. 100-90-3

N(4)-Acetylsulfamethazine

Cat. No.: B023492
CAS No.: 100-90-3
M. Wt: 320.37 g/mol
InChI Key: LJKAKWDUZRJNPJ-UHFFFAOYSA-N
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Description

N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.

Mechanism of Action

Target of Action

N-Acetyl Sulfamethazine, also known as N4-Acetylsulfamethazine or N(4)-Acetylsulfamethazine, is a sulfonamide drug . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor of tetrahydrofolic acid (THF) , which is essential for bacterial growth and multiplication .

Mode of Action

N-Acetyl Sulfamethazine acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for binding to the enzyme, thereby inhibiting the conversion of PABA and pteridine to dihydropteroic acid . This inhibition disrupts the synthesis of THF, leading to a deficiency of this crucial cofactor in the bacteria .

Biochemical Pathways

The action of N-Acetyl Sulfamethazine affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydropteroic acid, it prevents the formation of THF. THF is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, its deficiency hampers these essential cellular processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of N-Acetyl Sulfamethazine involves its metabolism by the enzyme N-acetyltransferase 2 (NAT2) . NAT2 is responsible for the N-acetylation of aromatic amines and hydrazine derivatives . Variability in the enzymatic activity of NAT2 contributes to interindividual differences in drug responses . .

Result of Action

The molecular and cellular effects of N-Acetyl Sulfamethazine’s action primarily involve the disruption of bacterial growth and multiplication. By inhibiting the synthesis of THF, a crucial cofactor in nucleic acid and amino acid synthesis, the compound effectively halts these essential cellular processes in bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Acetyl Sulfamethazine. For instance, in wastewater treatment plants, the removal efficiencies of sulfonamides and their metabolites can vary . The removal efficiency of N-acetyl sulfamerazine, a compound similar to N-Acetyl Sulfamethazine, was found to be lower compared to other sulfonamides . This suggests that environmental conditions can affect the persistence and bioavailability of such compounds .

Biological Activity

N(4)-Acetylsulfamethazine (AcSMZ) is a sulfonamide compound that serves as a metabolite of sulfamethazine, an antibiotic commonly used in veterinary and human medicine. This article delves into the biological activity of AcSMZ, focusing on its pharmacokinetics, mechanisms of action, environmental impact, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C13_{13}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 316.36 g/mol

The compound features an acetylamino group at the para position and a 4,6-dimethylpyrimidin-2-yl group attached to the nitrogen atom of the sulfonamide moiety. This structural configuration is pivotal for its biological activity, particularly its interaction with bacterial enzymes.

AcSMZ exhibits antibacterial properties primarily through the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), AcSMZ competes with PABA for binding to this enzyme, disrupting folate metabolism and inhibiting bacterial growth. This mechanism is effective against various Gram-positive and Gram-negative bacteria, although AcSMZ itself does not possess direct antibiotic activity; rather, it is a product of sulfamethazine metabolism .

Pharmacokinetics

The pharmacokinetics of AcSMZ are crucial for understanding its therapeutic efficacy and safety profile. Key aspects include:

  • Absorption and Distribution: AcSMZ is formed in the body after administration of sulfamethazine. Its absorption characteristics can influence the bioavailability of sulfamethazine.
  • Metabolism: AcSMZ undergoes further metabolic processes which may affect its activity and potential side effects.
  • Excretion: The compound is primarily excreted via renal pathways, with studies indicating variations in the percentage of unaltered form versus metabolites in urine .

Environmental Impact

Recent studies have highlighted the presence of AcSMZ in environmental water sources, raising concerns about its biodegradation and ecological impact. A study using mass spectrometry techniques found that AcSMZ was detected in groundwater samples but exhibited low degradation rates compared to other pharmaceuticals . This persistence in the environment may contribute to antibiotic resistance and disrupt aquatic ecosystems.

Comparative Analysis with Related Compounds

To better understand the unique features of AcSMZ, a comparison with other sulfonamide derivatives is presented in Table 1.

Compound NameChemical FormulaUnique Features
SulfamethazineC12_{12}H14_{14}N4_{4}O3_{3}SBase compound without acetylation
N-acetylsulfamethoxazoleC13_{13}H16_{16}N4_{4}O3_{3}SContains methoxazole moiety; different antibacterial spectrum
N(4)-acetylsulfadimidineC11_{11}H14_{14}N4_{4}O3_{3}SSimilar structure but different substituents affecting activity

AcSMZ's unique substitution pattern significantly influences both its biological activity and pharmacokinetic properties compared to other sulfonamide derivatives.

Case Studies

Several case studies have investigated the implications of AcSMZ in clinical settings:

  • Pharmacokinetic Studies : Research has shown variations in the concentration of AcSMZ in tissues following sulfamethazine administration, emphasizing the importance of dosage adjustments based on individual metabolic rates.
  • Environmental Monitoring : A comprehensive study on groundwater contamination revealed that AcSMZ was one of several pharmaceuticals detected, prompting further investigation into its long-term ecological effects .
  • Cancer Research : Emerging evidence suggests that metabolites like AcSMZ may influence cancer cell proliferation through interactions with arylamine N-acetyltransferases (NATs), although direct correlations remain to be fully elucidated .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAKWDUZRJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142848
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-90-3
Record name N4-Acetylsulfamethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfamethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfamethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the depletion of N4-acetylsulfamethazine compare to sulfamethazine in cattle?

A1: Research indicates that N4-acetylsulfamethazine depletes at a slower rate compared to sulfamethazine in cattle, especially in veal calves. Studies show that a 10-day withdrawal period, while suitable for sulfamethazine depletion, may not be sufficient for N4-acetylsulfamethazine in veal calves. [, ]

Q2: What are the primary metabolites of sulfamethazine found in swine tissues?

A2: Studies using 14C-labeled sulfamethazine identified four major metabolites in swine tissues: N4-acetylsulfamethazine, desaminosulfamethazine, the N4-glucose conjugate of sulfamethazine, and sulfamethazine itself. [, , ]

Q3: Does the duration of sulfamethazine dosing affect the relative distribution of its metabolites in swine tissues?

A3: While the total concentration of 14C-labeled compounds in swine tissues increases with prolonged sulfamethazine dosing (reaching a steady state around day 5), the relative distribution of sulfamethazine and its metabolites (including N4-acetylsulfamethazine) remains relatively consistent within each specific tissue. []

Q4: What analytical methods are commonly used to detect and quantify sulfamethazine and N4-acetylsulfamethazine in biological samples?

A4: Several techniques are employed for the analysis of sulfamethazine and its metabolites, including N4-acetylsulfamethazine. These include:

    Q5: Is N4-acetylsulfamethazine commonly found in environmental samples?

    A6: Yes, N4-acetylsulfamethazine, as a primary metabolite of sulfamethazine, is frequently detected in environmental matrices such as wastewater. Its presence, alongside sulfamethazine and other antibiotics, raises concerns about potential ecological impacts and the spread of antibiotic resistance. []

    Q6: How efficient are wastewater treatment plants in removing sulfamethazine and its metabolites, including N4-acetylsulfamethazine?

    A7: Studies indicate that conventional wastewater treatment plants may not effectively remove sulfamethazine and its metabolites. This incomplete removal contributes to the release of these compounds into the environment, potentially impacting aquatic life and contributing to the development of antibiotic resistance. []

    Q7: How does N4-acetylsulfamethazine interact with plasma proteins compared to sulfamethazine?

    A8: N4-acetylsulfamethazine exhibits a higher affinity for plasma proteins, particularly albumin, compared to sulfamethazine. This difference in binding affinity suggests that N4-acetylsulfamethazine could potentially alter the pharmacokinetics of sulfamethazine in vivo. []

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